molecular formula C18H22N2O5 B2476888 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-68-7

3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2476888
CAS No.: 2034391-68-7
M. Wt: 346.383
InChI Key: CMVXBNKJPZOFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic compound with the molecular formula C18H22N2O5 and a molecular weight of 346.383 g/mol. This compound is characterized by the presence of an oxazolidine-2,4-dione core structure, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features a butoxybenzoyl group and an azetidinylmethyl moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via an acylation reaction using 4-butoxybenzoyl chloride and a suitable base, such as triethylamine.

    Formation of the Oxazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate to form the oxazolidine-2,4-dione core. This can be achieved through a condensation reaction with a suitable reagent, such as phosgene or a phosgene equivalent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinylmethyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(4-Methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • 3-((1-(4-Ethoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • 3-((1-(4-Propoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Uniqueness

3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the presence of the butoxybenzoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[1-(4-butoxybenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-2-3-8-24-15-6-4-14(5-7-15)17(22)19-9-13(10-19)11-20-16(21)12-25-18(20)23/h4-7,13H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVXBNKJPZOFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.